An In-Depth Technical Guide to 3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a heterocyclic building block with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogs, particularly its 5-bromo derivative, to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a validated synthesis protocol, and its emerging applications, with a focus on the rationale behind the scientific choices made at each stage.
Introduction: The Strategic Value of the Pyrazine Scaffold
Pyrazine derivatives are a cornerstone in modern medicinal chemistry, renowned for their presence in a multitude of biologically active compounds.[1] The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in the design of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure in drug discovery. The introduction of a trimethylsilyl (TMS)-protected ethynyl group at the 3-position and an amine at the 2-position, as in 3-((trimethylsilyl)ethynyl)pyrazin-2-amine, creates a molecule primed for diverse chemical modifications, most notably through cross-coupling reactions. This strategic functionalization allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[2]
Physicochemical and Structural Properties
The physicochemical properties of 3-((trimethylsilyl)ethynyl)pyrazin-2-amine are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. The data presented below is extrapolated from its close analog, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, and provides a reliable estimate of its characteristics.
| Property | Value | Source |
| CAS Number | 875781-41-2 (for 5-bromo analog) | [3] |
| Molecular Formula | C9H13N3Si | Inferred |
| Molecular Weight | 191.31 g/mol | Inferred |
| Appearance | Likely a solid | [3][4] |
| Purity | Typically >97% | [3][4] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [3][4] |
The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for its controlled deprotection and subsequent coupling. The amino group at the 2-position can act as a hydrogen bond donor and a site for further functionalization.
Synthesis Protocol: A Palladium-Catalyzed Approach
The most efficient and widely adopted method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following protocol details a plausible and robust method for the synthesis of 3-((trimethylsilyl)ethynyl)pyrazin-2-amine, adapted from established procedures for its bromo-derivative.[7]
Reaction Principle
The synthesis involves the coupling of a 3-halopyrazin-2-amine with trimethylsilylacetylene. A palladium catalyst, typically in the form of Pd(PPh3)2Cl2, is used in conjunction with a copper(I) co-catalyst, such as cuprous iodide (CuI). An amine base, like triethylamine, is required to act as a scavenger for the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Detailed Experimental Protocol
Materials:
-
3-Iodo-pyrazin-2-amine (or 3-bromopyrazin-2-amine)
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
-
Cuprous iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-iodo-pyrazin-2-amine (1.0 eq).
-
Solvent and Reagents: Add anhydrous THF, followed by triethylamine (3.0 eq).
-
Catalyst Addition: Add cuprous iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Addition of Alkyne: Cool the reaction mixture to 0°C and slowly add trimethylsilylacetylene (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Synthesis Workflow Diagram
Caption: Conceptual binding mode of a pyrazine-based kinase inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-((trimethylsilyl)ethynyl)pyrazin-2-amine and its precursors. It is advised to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the commercially available 5-bromo analog. [3][8][9]
Conclusion
3-((trimethylsilyl)ethynyl)pyrazin-2-amine represents a strategically important building block for the synthesis of novel therapeutic agents. Its straightforward, palladium-catalyzed synthesis and the versatility of its functional groups make it an attractive starting material for drug discovery programs, particularly in the pursuit of selective kinase inhibitors. The insights provided in this guide, drawn from closely related and well-documented analogs, offer a solid foundation for researchers to explore the full potential of this promising molecule.
References
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports.
- Kanakapura, T. R., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- El-Shafei, A. K., et al. (2006). Synthesis and Reactions of Some Pyrazine Derivatives.
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Pharmaffiliates. 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. [Link]
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MySkinRecipes. 5-bromo-3-(2-(trimethylsilyl)ethynyl)pyrazin-2-amine. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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BASF. Safety data sheet. [Link]
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GKS Chemistry. (2020). Synthesis and reactions of Pyrazine. [Link]
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The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
- 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI.
- Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors.
- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
- State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application.
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